Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone
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Description
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone is a chemical compound that is part of the 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes family . These compounds are fluorinated bicyclic proline analogues and phenyl isosteres .
Synthesis Analysis
The synthesis of this compound involves a gram-scale process that includes iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes . With the amino derivatives, the reaction was accompanied with carboxylation and further cyclization .Molecular Structure Analysis
The molecular structure of this compound is derived from the 2-oxabicyclo[2.1.1]hexane structure . It is a fluorinated bicyclic proline analogue and phenyl isostere .Chemical Reactions Analysis
The key step in the synthesis of this compound is the iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes . This reaction is accompanied by carboxylation and further cyclization when amino derivatives are involved .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized in terms of pKa and logP values . The compound has somewhat increased acidity and a fine-tuned lipophilicity intermediate between that of non-fluorinated or aromatic counterparts .Future Directions
The potential of this compound and similar building blocks has been demonstrated by the generation of virtual compound libraries . These libraries fit perfectly into the lead-like chemical space, have higher three-dimensionality, and show a lower mean lead-likeness penalty compared to those obtained from either non-fluorinated or aromatic derivatives . This suggests that these compounds could have significant potential in future chemical and pharmaceutical research.
Properties
IUPAC Name |
phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12-6-9(7-12)8-17(12)11(18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYKDXESXDBBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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